molecular formula C15H14O6 B13868893 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol

2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol

Cat. No.: B13868893
M. Wt: 290.27 g/mol
InChI Key: OFZBQQUVMQGHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol is a compound belonging to the class of flavonoids, which are known for their diverse biological activities. This compound is structurally characterized by a chromene ring fused with a dihydroxyphenyl group, making it a significant molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol typically involves the modification of natural flavonoids. One common method is the semi-synthetic route starting from quercetin. The process involves a single-step modification where quercetin is reacted with specific reagents under controlled conditions to yield the desired compound . The product is then characterized using techniques such as NMR, mass spectrometry, and HPLC .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions used in laboratory synthesis to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of hydroxylated derivatives .

Scientific Research Applications

2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol involves its interaction with various molecular targets. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. The compound can interact with enzymes such as phosphodiesterase, influencing cellular signaling pathways . Additionally, it may modulate the activity of transcription factors involved in the expression of antioxidant genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific structural configuration, which may confer unique interactions with biological targets and distinct pharmacological properties. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,13-20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZBQQUVMQGHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(C3=C(O2)C=C(C=C3)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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